

# Application Note: Quantification of Budesonide Impurity C in Active Pharmaceutical Ingredients

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## Compound of Interest

Compound Name: Budesonide impurity C

Cat. No.: B590200

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## Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases.[1] As with any active pharmaceutical ingredient (API), ensuring the purity of Budesonide is critical for its safety and efficacy. Regulatory bodies require stringent control over impurities. **Budesonide Impurity C**, chemically known as 16 $\alpha$ ,17-[(1RS)-Butylidenebis(oxy)]-11 $\beta$ -hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, is a potential impurity that needs to be monitored and quantified.[2][3][4] This application note provides a detailed protocol for the quantification of **Budesonide Impurity C** in Budesonide API using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method described is based on established principles for the analysis of Budesonide and its related substances.[5][6][7]

## Materials and Methods

This section outlines the necessary reagents, equipment, and chromatographic conditions for the analysis.

### Reagents and Materials

- Budesonide API

- **Budesonide Impurity C** Reference Standard (CAS: 1040085-99-1)[2][3]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Monobasic potassium phosphate (Analytical grade)
- Orthophosphoric acid (Analytical grade)
- Water (HPLC grade)

#### Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance
- pH meter
- Sonicator
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

#### Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of **Budesonide Impurity C**.

| Parameter            | Condition  |
|----------------------|--|
| Column               | C18, 250 mm x 4.6 mm, 5 µm   |
| Mobile Phase         | Acetonitrile : Phosphate Buffer (pH 3.2) (55:45, v/v)  |
| Phosphate Buffer     | Dissolve an appropriate amount of monobasic potassium phosphate in water and adjust to pH 3.2 with orthophosphoric acid. |
| Flow Rate            | 1.0 mL/min   |
| Injection Volume     | 20 µL  |
| Column Temperature   | Ambient  |
| Detection Wavelength | 244 nm   |
| Internal Standard    | Dexamethasone (optional)   |

## Experimental Protocols

Detailed step-by-step procedures for solution preparation and analysis are provided below.

### Preparation of Standard Solutions

- **Budesonide Impurity C Stock Solution (100 µg/mL):** Accurately weigh about 10 mg of **Budesonide Impurity C** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.1 µg/mL to 5 µg/mL.

### Preparation of Sample Solution

- **Sample Stock Solution (1000 µg/mL of Budesonide):** Accurately weigh about 100 mg of the Budesonide API and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

- Working Sample Solution: Dilute the sample stock solution with the mobile phase to a final concentration of approximately 100 µg/mL of Budesonide.

#### Analytical Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the blank (mobile phase) to ensure no interfering peaks are present.
- Inject the working standard solutions to establish a calibration curve.
- Inject the working sample solution.
- The identification of **Budesonide Impurity C** in the sample chromatogram is based on the retention time of the corresponding peak in the standard chromatogram.
- Quantify the amount of **Budesonide Impurity C** in the sample by using the calibration curve.

## Data Presentation

The quantitative performance of the analytical method should be validated according to ICH guidelines.[7] The following tables summarize the expected performance characteristics of the method for the quantification of **Budesonide Impurity C**.

Table 1: Linearity Data

| Concentration (µg/mL)                     | Peak Area (Arbitrary Units) |
|---|-----------------------------|
| 0.1                                       | 5,200                       |
| 0.5                                       | 26,500                      |
| 1.0                                       | 51,800                      |
| 2.5                                       | 130,100                     |
| 5.0                                       | 258,900                     |
| Correlation Coefficient (r <sup>2</sup> ) | > 0.999                     |

Table 2: Accuracy (Recovery) Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|------------------------------|--------------------------------|--------------|
| 0.5                          | 0.49                           | 98.0         |
| 1.0                          | 1.01                           | 101.0        |
| 2.5                          | 2.47                           | 98.8         |
| Average Recovery (%)         | 99.3                           |              |

Table 3: Precision Data

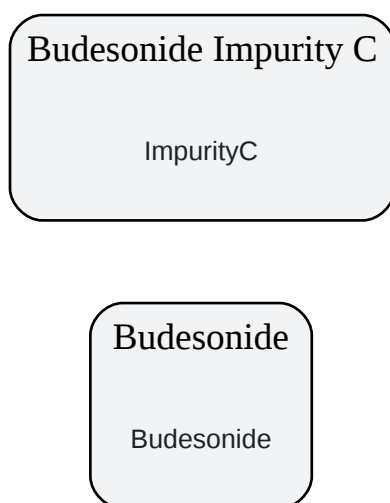
| Parameter      | Repeatability (Intra-day) (%RSD) | Intermediate Precision (Inter-day) (%RSD) |
|----------------|----------------------------------|---|
| Peak Area      | < 2.0                            | < 2.0                                     |
| Retention Time | < 1.0                            | < 1.0                                     |

Table 4: Limits of Detection and Quantification

| Parameter                     | Value (µg/mL) |
|-------------------------------|---------------|
| Limit of Detection (LOD)      | 0.05          |
| Limit of Quantification (LOQ) | 0.15          |

## Mandatory Visualizations

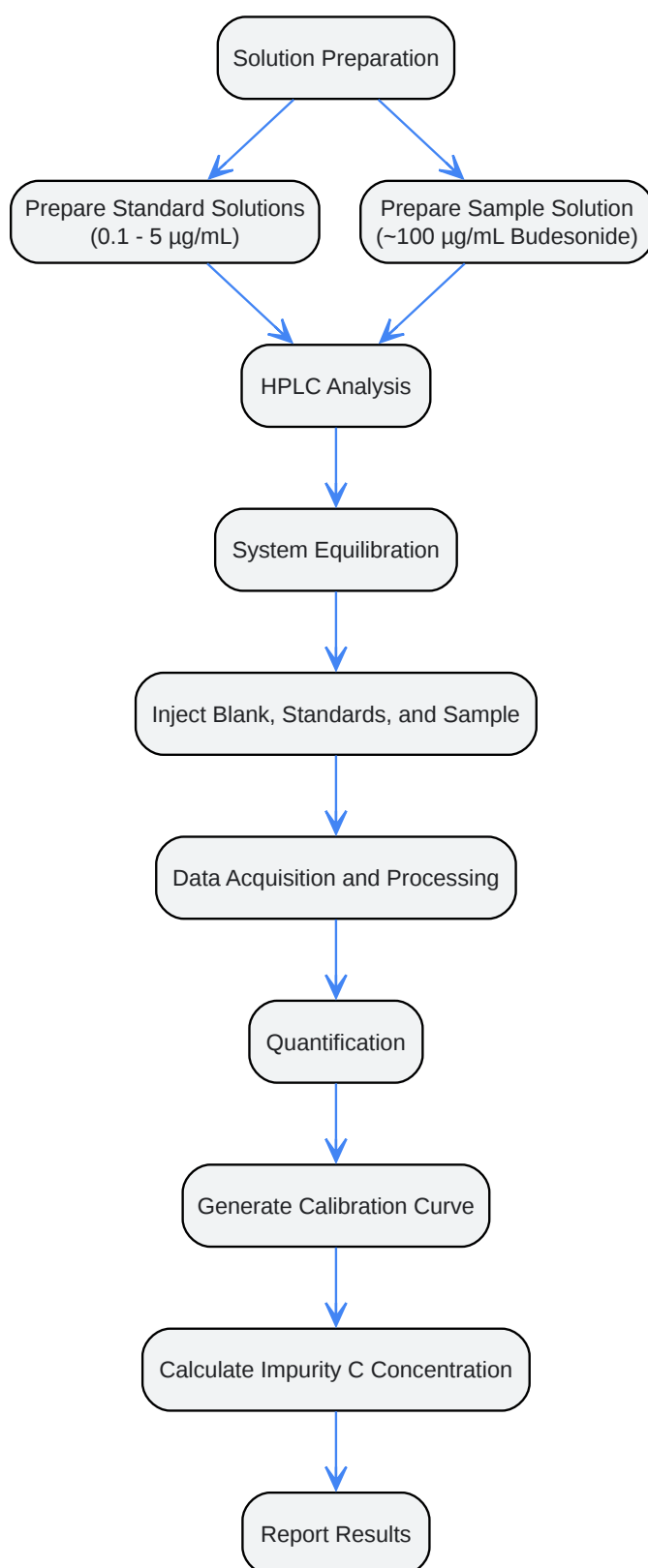
Chemical Structures



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Figure 1. Chemical Structures of Budesonide and Impurity C.

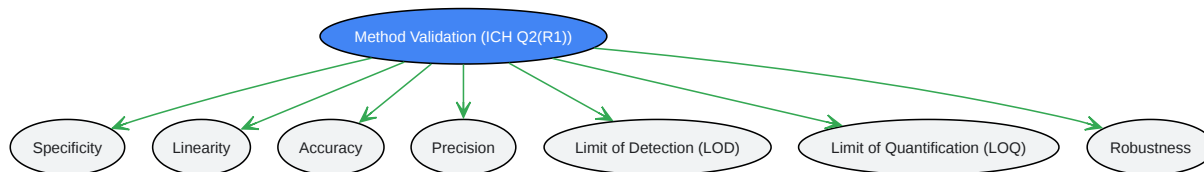
## Experimental Workflow



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Figure 2. Workflow for the quantification of **Budesonide Impurity C**.

## Logical Relationship of Method Validation



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Figure 3. Key parameters for analytical method validation.

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